ZEN-3694 was developed by Zenith Epigenetics and is classified under the category of epigenetic modulators. It belongs to a class of compounds known as bromodomain and extraterminal domain inhibitors, which have been studied for their ability to interfere with the interaction between acetylated lysines on histones and bromodomain-containing proteins, thereby influencing gene expression relevant to cancer progression.
The synthesis of ZEN-3694 involves multiple steps typical of organic synthesis, including the formation of key intermediates that are subsequently modified to yield the final product. The synthetic route typically includes:
The precise synthetic pathway has not been disclosed in detail in public literature, likely due to proprietary considerations.
ZEN-3694 has a complex molecular structure characterized by its ability to bind specifically to bromodomains. The chemical formula for ZEN-3694 is , with a molecular weight of approximately 298.39 g/mol.
The structure features:
The three-dimensional conformation allows ZEN-3694 to effectively interact with the acetylated lysine residues on histones, which is critical for its mechanism of action.
ZEN-3694 primarily functions through competitive inhibition of bromodomains, preventing their interaction with acetylated lysines on histones. This inhibition leads to downstream effects on gene transcription associated with oncogenesis.
Key reactions include:
Experimental studies have demonstrated that treatment with ZEN-3694 results in decreased expression levels of target genes associated with cancer progression.
ZEN-3694 exerts its effects primarily through the inhibition of bromodomain-containing proteins like BRD4. The mechanism can be summarized as follows:
Clinical trials have shown that ZEN-3694 can lead to significant downregulation of target genes involved in tumorigenesis.
ZEN-3694 exhibits several notable physical and chemical properties:
These properties are critical for understanding how ZEN-3694 can be effectively administered in clinical settings.
ZEN-3694 has been primarily investigated for its potential applications in cancer therapy. Key areas include:
ZEN-3694 (6-(3,5-Dimethyl-4-isoxazolyl)-N-methyl-1-(phenylmethyl)-1H-imidazo[4,5-b]pyridin-2-amine) is a small-molecule inhibitor targeting the bromodomains of BET proteins. Its chemical structure features an imidazopyridine scaffold that mimics acetylated lysine (KAc), enabling competitive displacement of BET proteins from acetylated histone tails [4] [6]. BET proteins (BRD2, BRD3, BRD4, BRDT) contain two tandem bromodomains (BD1 and BD2), each comprising four α-helical bundles (αZ, αA, αB, αC) connected by ZA and BC loops. These loops form a hydrophobic KAc binding pocket, where a conserved asparagine residue (e.g., Asn140 in BRD4 BD1) hydrogen-bonds with the acetyl group of histone ligands [2] [6].
ZEN-3694 binds selectively to this cavity via three critical interactions:
Table 1: Key Structural Interactions of ZEN-3694 with BRD4 Bromodomain
Bromodomain Region | Residues Involved | Interaction Type |
---|---|---|
ZA Loop | Pro82, Phe83 | Hydrophobic |
BC Loop | Asn140, Tyr97 | Hydrogen bonding |
KAc Binding Pocket | Leu92, Val87 | Van der Waals |
This binding disrupts the recruitment of transcriptional machinery (e.g., P-TEFb) to chromatin, suppressing oncogene expression [2] [6].
ZEN-3694 exerts potent anticancer effects by dual targeting of MYC and AR signaling cascades—key drivers in malignancies like prostate cancer.
MYC Suppression:
MYC is a master transcriptional regulator dysregulated in >70% of cancers. BET proteins bind to super-enhancers within the MYC promoter, facilitating RNA polymerase II recruitment. ZEN-3694 displaces BRD4 from these enhancers, reducing MYC transcription by 4–6-fold in preclinical models. In enzalutamide-resistant prostate cancer, this led to 60–80% downregulation of MYC protein and downstream targets (e.g., cyclins, CDKs) within 24 hours [1] [5] [8].
AR Pathway Inhibition:
In metastatic castration-resistant prostate cancer (mCRPC), resistance to AR antagonists (e.g., enzalutamide) arises from AR amplification, splice variants (e.g., AR-V7), or alternative oncogenic pathways. BET proteins regulate both full-length AR and AR-V7 expression by binding enhancers of AR and its co-activators. ZEN-3694 treatment:
Clinically, a phase 1b/2a trial (NCT02711956) showed that ZEN-3694 + enzalutamide achieved a median radiographic progression-free survival (rPFS) of 9.0 months in mCRPC patients resistant to AR inhibitors. Baseline tumors with low AR transcriptional activity exhibited significantly longer rPFS (10.4 vs. 4.3 months), underscoring the role of AR signaling in therapeutic response [1].
Super-enhancers (SEs) are large genomic regions densely loaded with transcription factors, co-activators, and BET proteins that drive expression of oncogenes maintaining tumor identity. ZEN-3694 disrupts SE function through:
Table 2: Super-Enhancer-Driven Genes Modulated by ZEN-3694
Oncogene | Function | Fold Reduction | Tumor Model |
---|---|---|---|
MYC | Cell cycle progression | 4–6× | Prostate, lymphoma |
AR-V7 | Androgen signaling | 2.5× | mCRPC |
IL8 | Inflammation | 3–4× | Solid tumors |
SOX2 | Lineage plasticity | 2× | NEPC |
Pharmacodynamic studies confirmed whole-blood HEXIM1 (a BETi-inducible gene) increased 2.5-fold post-ZEN-3694 treatment, validating target engagement [1] [3].
While ZEN-3694 is a pan-BET inhibitor, its affinity varies across bromodomains due to structural differences:
Table 3: Comparative Binding Affinity of ZEN-3694 for BET Bromodomains
Bromodomain | Kd (nM) | Key Differential Residues |
---|---|---|
BRD4 BD1 | 50 | Asn140, Val87, Leu92 |
BRD4 BD2 | 150 | His433, Met431 |
BRDT BD1 | 65 | Asn140 (conserved) |
BRD3 BD1 | 85 | Asp144, Leu94 |
BRD2 BD1 | 200 | Asp145, Tyr113 |
This differential binding enables selective disruption of disease-relevant transcriptional programs while sparing non-oncogenic functions [2] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7